molecular formula C18H29N5O3 B6474151 4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2640959-02-8

4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide

Numéro de catalogue: B6474151
Numéro CAS: 2640959-02-8
Poids moléculaire: 363.5 g/mol
Clé InChI: VYDRMVUIDPPNFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a piperidine core substituted with a carboxamide group at the 1-position, linked to an oxan-4-yl (tetrahydropyran-4-yl) moiety. The 4-position of the piperidine is modified by a [(3-methoxypyrazin-2-yl)(methyl)amino]methyl group.

Propriétés

IUPAC Name

4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-22(16-17(25-2)20-8-7-19-16)13-14-3-9-23(10-4-14)18(24)21-15-5-11-26-12-6-15/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDRMVUIDPPNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)NC2CCOCC2)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues with Piperidine/Piperazine Carboxamide Cores

MK0974 (From )
  • Structure : N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide.
  • Key Differences : Replaces the oxan-4-yl group with a trifluoroethyl-substituted azepane and incorporates an imidazopyridine ring.
  • Activity : Potent GSK-3β inhibitor with enhanced blood-brain barrier penetration due to trifluoroethyl group .
Compound 28 (From )
  • Structure: 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide.
  • Key Differences: Piperazine instead of piperidine core; benzooxazinone and pyridin-3-yl substituents.
  • Activity: Demonstrated moderate kinase inhibition (IC₅₀ ~100 nM) due to the planar benzooxazinone moiety enhancing π-π stacking .
N-(3-Pyridazinyl)-4-(3-[5-Trifluoromethyl-2-Pyridinyloxy]Benzylidene)Piperidine-1-Carboxamide (From )
  • Structure : Features a pyridazinyl group and a trifluoromethylpyridinyloxy-benzylidene substituent.
  • Key Differences : Aromatic trifluoromethyl group increases metabolic stability but reduces solubility compared to the oxan-4-yl group .

Analogues with Neurotensin Receptor Agonist Activity (From )

  • Example 221: 1-(6-((2-Hydroxyethyl)(Methyl)Amino)-4-(4-(3-Methoxypyrazin-2-yl)Piperidin-1-yl)Quinazolin-2-yl)Cyclobutanol.
  • Comparison : Shares the 3-methoxypyrazin-2-yl-piperidine motif but incorporates a quinazoline scaffold.
  • Activity : Neurotensin receptor agonist with submicromolar potency (EC₅₀ = 120 nM) attributed to the quinazoline’s planar structure .

Venetoclaxum (From )

  • Structure: 4-(4-{[2-(4-Chlorophenyl)-4,4-Dimethylcyclohex-1-En-1-yl]Methyl}Piperazin-1-yl)-N-[(3-Nitro-4-{[(Oxan-4-yl)Methyl]Amino}Phenyl)Sulfonyl]-2-[(1H-Pyrrolo[2,3-b]Pyridin-5-yl)Oxy]Benzamide.
  • Comparison : Piperazine core with sulfonyl and pyrrolopyridin-oxy groups; oxan-4-yl appears as a substituent.
  • Activity : BCL-2 inhibitor; the sulfonyl group enhances target binding but reduces oral bioavailability compared to carboxamide derivatives .

Structural-Activity Relationship (SAR) Trends

Impact of Substituents on Piperidine/Piperazine Cores

Compound Core Key Substituents Biological Target Activity
Target Compound Piperidine 3-Methoxypyrazine, oxan-4-yl Undisclosed (GPCR likely) N/A
MK0974 Piperidine Imidazopyridine, trifluoroethyl GSK-3β IC₅₀ = 8 nM
Compound 28 Piperazine Benzooxazinone, pyridin-3-yl Kinases IC₅₀ ~100 nM
Example 221 () Piperidine Quinazoline, cyclobutanol Neurotensin Receptor EC₅₀ = 120 nM

Role of Oxan-4-yl Group

  • Conformational Rigidity : The oxan-4-yl group in the target compound may restrict rotational freedom, improving binding specificity compared to flexible alkyl chains in analogues like Compound 29b () .
  • Lipophilicity : LogP values for oxan-4-yl-containing compounds (e.g., venetoclaxum) are typically higher (~4.5), enhancing membrane permeability but posing solubility challenges .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.